molecular formula C7H12Cl2N4 B1472850 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride CAS No. 2097948-05-3

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Cat. No. B1472850
CAS RN: 2097948-05-3
M. Wt: 223.1 g/mol
InChI Key: UNEFYZMQXHPWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the azetidine family, which is a four-membered heterocyclic ring containing at least one nitrogen atom. The pyridazine moiety present in this molecule makes it an important candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not fully understood. However, studies have shown that this molecule has the potential to inhibit various enzymes and receptors involved in disease progression. For example, this molecule has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride are not well documented. However, studies have shown that this molecule has the potential to induce apoptosis (programmed cell death) in cancer cells. This molecule has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in lab experiments is its potential to inhibit various enzymes and receptors involved in disease progression. This molecule has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using this molecule in lab experiments include its relatively low solubility in water and its potential to form aggregates.

Future Directions

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. Some of the future directions for research on this molecule include:
1. The development of more efficient and cost-effective synthesis methods for this molecule.
2. The identification of the molecular targets of this molecule and the elucidation of its mechanism of action.
3. The optimization of the pharmacokinetic properties of this molecule for better drug delivery and efficacy.
4. The evaluation of the potential of this molecule as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
5. The development of new analogs and derivatives of this molecule with improved pharmacological properties.

Scientific Research Applications

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. One of the most promising applications of this molecule is in drug discovery and development. The pyridazine moiety present in this molecule makes it an important candidate for the development of drugs targeting various diseases such as cancer, inflammation, and infectious diseases. This molecule has also been used as a building block for the synthesis of various other compounds with potential therapeutic applications.

properties

IUPAC Name

1-pyridazin-3-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEFYZMQXHPWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
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1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride

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